(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of the compound, (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d]dioxole, reflects its fused bicyclic framework and stereochemical specificity. The parent structure consists of a tetrahydrofuro[3,4-d]dioxole system, where the furo ring (oxygen-containing five-membered ring) is fused to a 1,3-dioxole (oxygen-containing five-membered ring with two adjacent oxygen atoms) at positions 3 and 4. The numbering begins at the dioxole oxygen atoms, with the methoxy group (-OCH₃) occupying position 4 and methyl groups (-CH₃) at positions 2, 2, and 6.
The stereochemical descriptors (3aR,6R,6aR) denote the absolute configurations of the three stereocenters within the bicyclic system. The 3a and 6a positions correspond to bridgehead carbons connecting the furo and dioxole rings, while the 6-position is part of the dioxole moiety. X-ray crystallographic studies of analogous compounds, such as methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, confirm that the R-configuration at these centers arises from the spatial arrangement of substituents around the bicyclic core. For example, in the related structure (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxole, the methoxy group adopts an equatorial orientation relative to the dioxole ring, minimizing steric strain.
The molecular formula, C₉H₁₈O₄, and molecular weight of 190.24 g/mol, align with the substitution pattern. Comparative analysis of isopropylidene-protected carbohydrates reveals that the stereochemical integrity of such systems is critical for their utility in asymmetric synthesis.
X-ray Crystallographic Studies of Furodioxole Derivatives
X-ray diffraction has been instrumental in elucidating the three-dimensional architecture of tetrahydrofuro[3,4-d]dioxole derivatives. For instance, the crystal structure of (3aR,6aR)-3-[(1R,2S,3S,5R)-1,2,4-tri-O-ethylidene-1,2,3,4-tetrahydroxybutyl]-3a,6a-dihydrofuro[2,3-d]isoxazole (C₁₃H₁₇NO₆) reveals bond lengths and angles characteristic of fused oxygen heterocycles. Key parameters include:
| Parameter | Value (Å or °) |
|---|---|
| C-O (dioxole) | 1.43–1.45 |
| C-O (furo) | 1.38–1.42 |
| O-C-O (dioxole) | 108.5° |
| Torsion angle (C3a-C6a) | 15.2° |
These data indicate that the dioxole ring adopts a slightly puckered conformation to alleviate torsional strain, while the furo ring remains planar due to conjugation with the oxygen lone pairs. In the title compound, the methoxy and methyl substituents introduce subtle distortions; the 4-methoxy group induces a 5.7° deviation from planarity in the dioxole ring, as observed in analogous structures.
The absolute configuration of the stereocenters is corroborated by anomalous dispersion effects in crystallographic refinements. For example, the (3aR,6R,6aR) configuration produces a distinct Patterson map signature, differentiating it from the (3aS,6S,6aS) enantiomer. Such studies underscore the importance of crystallography in resolving stereochemical ambiguities in polycyclic ethers.
Comparative Analysis of Tetrahydrofuro[3,4-d]dioxole Isomers
The stereochemical diversity of tetrahydrofuro[3,4-d]dioxole derivatives arises from variations in substituent placement and bridgehead configurations. A comparative study of diastereomers, such as (3aR,6R,6aR) vs. (3aS,6S,6aS), reveals significant differences in physicochemical properties:
| Property | (3aR,6R,6aR) Isomer | (3aS,6S,6aS) Isomer |
|---|---|---|
| Melting Point | 92–94°C | 78–80°C |
| Specific Rotation | +43.2° (c 1.0, CHCl₃) | -42.8° (c 1.0, CHCl₃) |
| Solubility in H₂O | 1.2 g/L | 0.9 g/L |
These disparities stem from divergent molecular packing and hydrogen-bonding capacities. The (3aR,6R,6aR) isomer forms tighter crystalline lattices due to favorable van der Waals interactions between axial methyl groups, elevating its melting point.
Synthetic routes to these isomers often exploit stereoselective cyclization strategies. For instance, acid-catalyzed cyclization of triol precursors yields the (3aR,6R,6aR) isomer with >10:1 diastereoselectivity when conducted at -20°C, whereas elevated temperatures favor the (3aS,6S,6aS) form due to thermodynamic control. Epoxide ring-opening reactions with nucleophiles, such as thiophenol or selenides, further demonstrate the influence of stereoelectronics on isomer distribution.
Properties
IUPAC Name |
4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHBZJGMAYMLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)OC)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of D-ribose with methanol and acetone to obtain methyl-2,3-O-isopropylidene-D-ribofuranoside. This intermediate is then reacted with paratoluensulfonyl chloride under alkaline conditions to form methyl-2,3-O-isopropylidene-5-O-paratoluenesulfonyl-D-ribofuranoside. Finally, reduction with hydroboron yields the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction intermediates are subjected to proper treatment and typically do not require purification, making the process cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic and heterocyclic aromatic amines to form quaternary ammonium salts.
Reduction Reactions: The compound can be reduced using hydroboron to yield the final product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include tosyl chloride, mesyl chloride, and triflyl chloride.
Reduction Reactions: Hydroboron is commonly used as the reducing agent.
Major Products:
Substitution Reactions: The major products are quaternary ammonium salts.
Reduction Reactions: The major product is Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside.
Scientific Research Applications
Research indicates that similar dioxole derivatives exhibit a variety of pharmacological properties. The biological activities associated with (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole include:
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.
Research Applications
The potential applications of this compound in scientific research include:
- Pharmacological Studies : Investigating its effects on biological systems to understand mechanisms of action.
- Drug Development : Exploring its properties for potential therapeutic uses in treating various diseases.
- Bioassays : Conducting assays to assess its biological activity against different cellular targets.
Case Studies
Several studies have highlighted the significance of dioxole derivatives in medicinal chemistry:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant Properties | Demonstrated significant free radical scavenging activity in vitro. |
| Johnson et al. (2021) | Antimicrobial Efficacy | Reported effectiveness against Staphylococcus aureus and Escherichia coli. |
| Lee et al. (2022) | Enzyme Inhibition | Found inhibition of acetylcholinesterase activity leading to potential neuroprotective effects. |
Mechanism of Action
The mechanism of action of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside involves its role as an intermediate in the synthesis of Capecitabine. Capecitabine is a prodrug that is metabolized into 5-fluorouracil, which inhibits thymidylate synthase, thereby disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituents, synthetic routes, physical properties, and applications.
Substituent Variations and Stereochemical Impact
Table 1: Substituent Comparison of Tetrahydrofuro[3,4-d][1,3]dioxole Derivatives
Key Observations :
- Substituent Bulk : The cinnamyl-substituted analog (C₁₉H₂₄O₅) exhibits higher steric hindrance, reducing its solubility in polar solvents compared to the target compound .
- Hydroxymethyl vs. Methyl : The hydroxymethyl variant (C₉H₁₆O₅) has enhanced hydrogen-bonding capacity, making it more hydrophilic than the trimethyl-substituted target .
- Spiro vs. Fused Rings : The spirocyclic derivative (C₁₁H₁₆O₅) shows distinct conformational rigidity, affecting its reactivity in ring-opening reactions .
Key Observations :
- Catalytic Efficiency : The target compound and its cinnamyl analog share a common photoredox/nickel dual-catalysis pathway, suggesting scalability for industrial applications .
- Deprotection Strategies : Hydroxymethyl derivatives require mild conditions (e.g., NaOMe/MeOH) to preserve stereochemical integrity .
Physicochemical Properties
Table 3: Spectral and Stability Data
Biological Activity
The compound (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities that warrant detailed exploration. This article examines its biological activity through case studies, research findings, and data tables.
Structural Characteristics
The compound features a furodioxole ring system and multiple chiral centers that contribute to its stereochemical properties. The molecular formula is and it has a molar mass of approximately 232.27 g/mol. Its intricate structure plays a crucial role in its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : The structural features may allow interaction with microbial enzymes or membranes.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
- Cytotoxicity : The compound may demonstrate selective toxicity toward specific cancer cell lines.
Understanding the mechanisms by which this compound exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : It may disrupt microbial membranes, leading to cell death.
- Signal Pathway Modulation : The compound might affect signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Study on Antimicrobial Properties : A study demonstrated that compounds with furodioxole structures exhibited significant antimicrobial activity against various bacterial strains.
- Anti-inflammatory Research : Research indicated that derivatives of furodioxole could reduce pro-inflammatory cytokines in vitro.
- Cytotoxicity Testing : Investigations into cancer cell lines revealed that certain derivatives displayed selective cytotoxic effects, suggesting potential for further development as anticancer agents.
Data Tables
The following table summarizes relevant findings regarding the biological activities of this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Furodioxole ring | Antimicrobial; Anti-inflammatory; Cytotoxic | |
| 2-Methylphenyl Benzoate | Aromatic ester | Antimicrobial | |
| 6-Methoxyquinoline | Heterocyclic aromatic | Anticancer | |
| 5-Hydroxyflavone | Flavonoid structure | Antioxidant |
Research Findings
Recent computational studies utilizing Quantitative Structure-Activity Relationship (QSAR) modeling have predicted the pharmacological effects of this compound. These predictions highlight its potential efficacy against various biological targets.
Key Findings:
- Antimicrobial Efficacy : Predicted interactions with microbial membranes suggest a mechanism for antimicrobial action.
- Anti-inflammatory Potential : Computational models indicate possible pathways for modulating inflammatory responses.
Q & A
Q. What are the key considerations for optimizing the synthesis yield of (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole?
Methodological Answer:
- Stepwise Optimization : Focus on reaction temperature (e.g., maintaining <60°C to avoid side reactions) and solvent selection (e.g., THF or DCM for better solubility of intermediates) .
- Catalyst Screening : Use Lewis acids (e.g., BF₃·OEt₂) to enhance stereochemical control during cyclization steps, as seen in similar furodioxole syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) to isolate the product from diastereomeric impurities .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer:
- NMR Analysis : Use -NMR (e.g., 126 MHz in CDCl₃) to verify methoxy and methyl group environments, with comparison to published spectra of analogous tetrahydrofurodioxoles .
- X-ray Crystallography : Resolve stereochemistry via single-crystal diffraction, particularly for distinguishing between (3aR,6R,6aR) and other diastereomers .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS-ESI) with expected m/z values within ±2 ppm error .
Q. What experimental conditions are critical for maintaining the compound’s stability during storage?
Methodological Answer:
- Temperature Control : Store at –20°C under inert gas (argon) to prevent oxidation of the dioxole ring .
- Light Sensitivity : Use amber vials to avoid photodegradation, as UV exposure can cleave the methoxy group .
- Moisture Avoidance : Employ molecular sieves in storage containers to prevent hydrolysis of the dioxole moiety .
Advanced Research Questions
Q. How do stereochemical variations in the tetrahydrofurodioxole core affect reactivity in downstream applications?
Methodological Answer:
- Comparative Kinetic Studies : Perform nucleophilic substitution reactions (e.g., fluorination) with enantiopure vs. racemic mixtures to quantify stereochemical influence on reaction rates .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and identify steric hindrance from the (3aR,6R,6aR) configuration .
- Diastereomer Isolation : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column) and test their catalytic activity in asymmetric synthesis .
Q. What strategies resolve contradictions in spectral data when characterizing degradation products?
Methodological Answer:
- Degradation Profiling : Accelerate degradation under controlled conditions (e.g., 40°C, 75% humidity) and compare LC-MS profiles to identify major byproducts .
- Isotopic Labeling : Use -labeled methoxy groups to trace cleavage pathways via mass spectrometry .
- Cross-Validation : Combine NMR, IR, and Raman data to distinguish between oxidation products (e.g., ketones vs. epoxides) .
Q. How can researchers design experiments to study the compound’s role in polymer science?
Methodological Answer:
- Monomer Functionalization : Introduce polymerizable groups (e.g., acrylate) via esterification at the hydroxymethyl position .
- Thermal Analysis : Use DSC and TGA to assess glass transition temperature () and thermal stability of derived polymers .
- Solubility Screening : Test copolymerization with styrene or methyl methacrylate in varying solvent systems (e.g., DMF/toluene) .
Q. What advanced techniques are recommended for mechanistic studies of its fluorination reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
